molecular formula C12H14N2S B13288339 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13288339
M. Wt: 218.32 g/mol
InChI Key: MPSYZIWKQCUAPP-UHFFFAOYSA-N
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Description

2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine (CAS 1500298-84-9) is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This amine-containing small molecule features a pyridine ring and a methyl-substituted thiophene group, a structural motif of significant interest in medicinal chemistry. Compounds with similar pyridine and thiophene scaffolds are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Recent research highlights the value of analogous N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives in the discovery of novel, selective Janus kinase 2 (JAK2) inhibitors . JAK2 is a critical target in the treatment of myeloproliferative neoplasms (MPNs), and the development of selective inhibitors is a prominent area of oncological research . The structural features of this amine make it a valuable building block for constructing compound libraries aimed at exploring structure-activity relationships and optimizing potency and selectivity against such kinase targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H14N2S/c1-9-5-6-11(15-9)8-14-12-4-3-7-13-10(12)2/h3-7,14H,8H2,1-2H3

InChI Key

MPSYZIWKQCUAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=C(N=CC=C2)C

Origin of Product

United States

Preparation Methods

3 Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Guanidine nitrate intermediate synthesis 2-amino-4-nitrotoluene, hydrochloric acid, cyanamide Reflux, neutralization ~97 >99 Safe alternative to nitric acid
Condensation with 3-acetylpyridine and DMF-DMA 3-acetylpyridine, DMF-DMA, DMF, reflux 4-20 hours reflux 82-83 99.2 High purity, industrially feasible
Reduction of nitro group Pd/C, ammonium formate, ethyl acetate, reflux 2 hours reflux 96.5 >99 Efficient reduction step
Reductive amination coupling 2-methylpyridin-3-amine + 5-methylthiophene-2-carboxaldehyde, NaBH3CN Room temp to mild heating 75-85 >98 Mild conditions, scalable

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens, alkyl halides, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine:

Basic Information
this compound is a specialty chemical with the molecular formula C12H14N2SC_{12}H_{14}N_2S and CAS number 472996-16-0 . Other names or synonyms include 1500298-84-9, 2-Methyl-N-((5-methylthiophen-2-yl)methyl)pyridin-3-amine, AKOS017592093, CS-0281663, and EN300-162424 .

Potential Applications

While the search results do not provide explicit applications for this compound, they do point to related compounds and potential areas of interest:

  • MAO-B Inhibition: Halogenated coumarin-chalcones, specifically compounds CC1 and CC2, have shown inhibitory activity against MAO-B (monoamine oxidase B) . It is worth investigating whether this compound or its derivatives possess similar properties, given the structural similarities .
  • BChE Inhibition: Compound CC2 has demonstrated the ability to inhibit BChE (butyrylcholinesterase) . Further studies could explore if this compound affects BChE activity .
  • Medicinal Chemistry: Based on pharmacophore modeling studies, compounds with thiophene and pyridine moieties are relevant to medicinal chemistry . These compounds may be designed as inhibitors .
  • General research: This chemical is available for purchase for research purposes .

Limited Information & Further Research

Information regarding the specific applications of this compound is limited in the provided search results. Further investigation is needed to determine its specific uses through:

  • Contacting suppliers: Parchem supplies this chemical and may be able to provide more information .
  • In-depth literature review: Further investigation of scientific literature may reveal specific applications or studies involving this compound.

Mechanism of Action

The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine with structurally analogous compounds identified in the evidence:

Compound Name Molecular Formula Key Structural Features Biological Activity/Notes References
This compound C₁₂H₁₄N₂S Pyridine, thiophene, methyl groups Discontinued; no activity data available
5-Methyl-N-[(pyridin-4-yl)methyl]pyridin-3-amine C₁₂H₁₃N₃ Dual pyridine rings, methyl group Potential for dual aromatic interactions
5-Fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine C₁₀H₁₁FN₄S Thiazole ring, fluorine substituent Enhanced polarity and metabolic stability
3-Fluoro-N-(pyridin-3-ylmethyl)aniline C₁₂H₁₁FN₂ Fluorinated aniline, pyridine linkage Improved bioavailability via fluorine
N-[4-(2-Methoxy-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]-5-methylpyridin-2-amine C₁₉H₁₇N₅O Imidazo-pyridine, methoxy group Rigid structure for target binding

Key Structural and Functional Differences:

Heterocyclic Core Variations: The target compound’s thiophene moiety (C₁₂H₁₄N₂S) provides sulfur-based π-electron density, which may enhance interactions with hydrophobic protein pockets.

Substituent Effects :

  • Methyl groups in the target compound (positions 2 on pyridine and 5 on thiophene) likely reduce solubility but improve lipophilicity, favoring membrane permeability.
  • Fluorine in 3-fluoro-N-(pyridin-3-ylmethyl)aniline (C₁₂H₁₁FN₂) increases electronegativity and bioavailability, a common strategy in drug design to resist oxidative metabolism .

Rigidity vs. Flexibility :

  • The imidazo-pyridine derivative (C₁₉H₁₇N₅O) has a fused bicyclic system, conferring rigidity that may enhance binding to planar enzyme active sites (e.g., kinases) . The target compound’s flexible thiophenemethyl chain could allow conformational adaptability but reduce target specificity.

Research Findings and Implications

  • Electronic Properties: Thiophene’s electron-rich nature (compared to pyridine or thiazole) may favor interactions with electrophilic residues in biological targets.
  • Metabolic Stability : Fluorinated analogs (e.g., C₁₀H₁₁FN₄S) are likely more resistant to cytochrome P450 oxidation than the methylated target compound, which may explain the latter’s discontinued status .
  • Synthetic Accessibility : The target compound’s synthesis involves coupling a 5-methylthiophene derivative to a pyridine scaffold, which may present challenges in regioselectivity or purification compared to simpler pyridine-pyridine systems .

Biological Activity

2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, also known by its CAS number 1500298-84-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N2S
  • Molecular Weight : 204.29 g/mol
  • CAS Number : 1500298-84-9

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the pyridine and thiophene rings suggests potential interactions with enzymes and receptors involved in various metabolic pathways.

Biological Activities

  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown efficacy against both Gram-positive and Gram-negative bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .
    • In vitro assays are essential for evaluating the compound's effectiveness against specific strains of bacteria. The compound's activity is likely influenced by its ability to penetrate bacterial cell membranes due to its lipophilic nature.
  • Antioxidant Properties
    • Compounds with similar chemical frameworks have demonstrated antioxidant activities through the scavenging of free radicals. This property is crucial for preventing oxidative stress-related diseases .
  • Potential as Anticancer Agents
    • Some derivatives related to this compound have been studied for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The mechanisms often involve modulation of signaling pathways related to cell survival and death.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyridine derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and other pathogens, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

Research conducted on related compounds revealed their potential as antioxidants in cellular models. The study measured the ability of these compounds to reduce oxidative stress markers in vitro, highlighting their protective effects against cellular damage .

Research Findings Summary

Activity TypeFindings
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria (e.g., MRSA) .
AntioxidantEffective scavenging of free radicals; potential protective effects against oxidative stress .
AnticancerInduction of apoptosis in cancer cell lines; modulation of survival signaling pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2-methylpyridin-3-amine and 5-methylthiophene-2-carbaldehyde, followed by reduction with NaBH4 or catalytic hydrogenation. Alternatively, nucleophilic substitution using a thiophene-derived alkyl halide and pyridin-3-amine may be explored. Optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved nucleophilicity .
  • Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
  • Catalysts : Use of Lewis acids (e.g., ZnCl2) to enhance electrophilicity of the aldehyde group .
    Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • 1H and 13C NMR : Assign signals for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons), methyl groups (δ 2.0–2.5 ppm), and thiophene moiety (δ 6.5–7.2 ppm). Coupling patterns in the thiophene ring can confirm substitution .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the methyl-thiophene linkage .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (common for biological assays) and aqueous buffers (pH 4–10) using UV-Vis spectroscopy to detect precipitation.
  • Stability : Accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and light exposure. Monitor via HPLC for decomposition products over 72 hours .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The thiophene and pyridine moieties may engage in hydrophobic and π-π stacking interactions .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against PubChem bioactivity data for structurally related compounds .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Introduce substituents (e.g., halogens, methoxy) on the pyridine or thiophene rings to alter electron density and steric effects.
  • Linker Optimization : Replace the methylene bridge with ethylene or amide groups to modulate flexibility and binding affinity.
  • Bioisosteric Replacement : Substitute the thiophene with furan or pyrrole rings to evaluate impact on target engagement .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting activity.
  • Dose-Response Curves : Re-evaluate IC50 values under standardized protocols to minimize inter-lab variability.
  • Off-Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify non-specific interactions that may explain discrepancies .

Q. What experimental designs are recommended for in vitro evaluation of enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Enzyme Assays : Use fluorogenic substrates (e.g., ATP analogs for kinases) with real-time monitoring of activity. Include positive controls (e.g., staurosporine) and Z’-factor validation for robustness.
  • Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure dissociation constants (Kd). Competitor compounds with known binding modes can validate results .

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